![molecular formula C22H24FN3O3S2 B2613910 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-33-7](/img/structure/B2613910.png)
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24FN3O3S2 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Intermolecular Carboarylation of Alkenes
This compound has been used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents. A vast array of alkenes are proven to be suitable substrates .
Synthesis of 1,2,3-Triazole Derivatives
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Cytotoxic Activity Against Cancer Cell Lines
The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa. The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .
Antibacterial Activity
The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria. The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
Drug Design and Drug Delivery Devices
Boronic acids and their esters, which include this compound, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Hydrolysis of Phenylboronic Pinacol Esters
This compound is involved in the hydrolysis of some phenylboronic pinacol esters. The kinetics is dependent on the substituents in the aromatic ring. Also the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-3-26-19-11-8-17(23)13-20(19)30-22(26)24-21(27)16-6-9-18(10-7-16)31(28,29)25-12-4-5-15(2)14-25/h6-11,13,15H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUJTLJDOATST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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